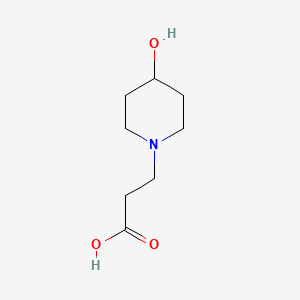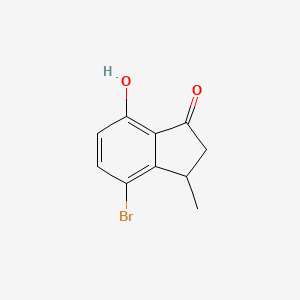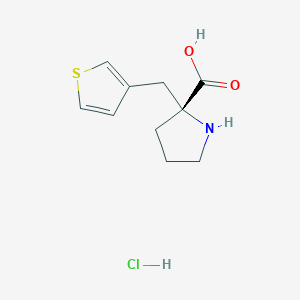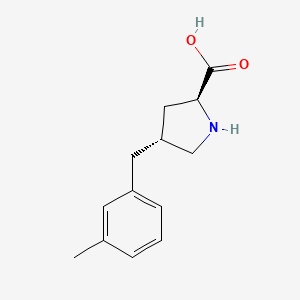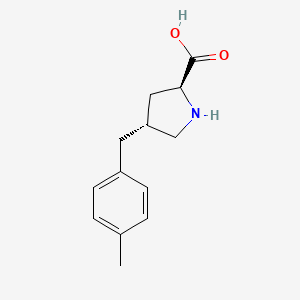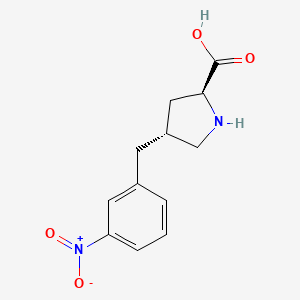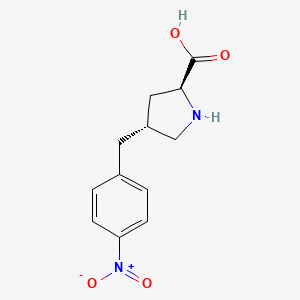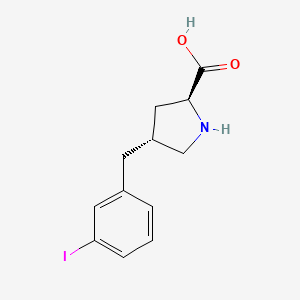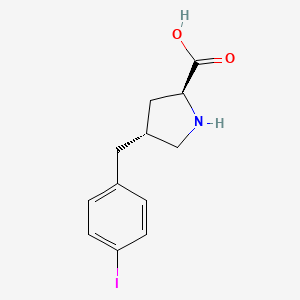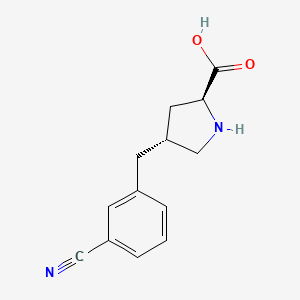
(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chemical compound that has garnered significant interest in scientific research due to its potential pharmaceutical and medicinal applications. The compound is a pyrrolidine derivative, and its synthesis method involves several steps.
Wirkmechanismus
The mechanism of action of ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its ability to inhibit the activity of enzymes that play a role in the development of cancer. Specifically, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting the activity of HDACs, ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer activity, ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid has been shown to have other biochemical and physiological effects. Studies have demonstrated the compound's ability to modulate the immune system by increasing the production of cytokines, which are signaling molecules that regulate immune responses. Additionally, ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid for lab experiments is its ability to selectively inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in cancer development. Additionally, the compound's ability to modulate the immune system and reduce inflammation may make it useful in the study of immune-related diseases. However, one limitation of ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid is its relatively low potency, which may make it less effective in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid. One area of research could focus on the development of more potent derivatives of the compound, which may be more effective in inhibiting the activity of HDACs and other enzymes involved in cancer development. Additionally, further studies could investigate the compound's potential as an anti-inflammatory agent and its ability to modulate the immune system. Finally, research could focus on the development of new therapeutic applications for ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid, such as its use in combination with other drugs for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid has been the subject of numerous scientific studies due to its potential pharmaceutical and medicinal applications. One area of research has focused on the compound's ability to inhibit the activity of enzymes that play a role in the development of cancer. Other studies have investigated the compound's potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-2-9(4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEGCQJPRBWNLO-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





